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molecular formula C20H19NO4 B8367975 1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione

1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione

Cat. No. B8367975
M. Wt: 337.4 g/mol
InChI Key: QDEPBLVOADHQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498156B2

Procedure details

Under argon and at a temperature between 0° and −5° C., 5 g of 1-(2-oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione in 20 ml of dichloromethane are slowly, over a period of about 3 hours, added to a solution of 1.5 ml of boron-dimethylsulfide-complex in 25 ml of dichloromethane. The mixture is stirred at the same temperature for another 2 hours, the reaction being monitored by thin-layer chromatography. After the reaction has ended, 2 ml of methanol and 1.5 ml of 35 percent strength hydrogen peroxide solution and 1.1 ml of 3N sulfuric acid are added at below 0° C., and the mixture is stirred at room temperature for another 15 min. After phase separation, the organic phase is washed successively with 2N sulfuric acid, 5% strength sodium bisulfite solution and 10 percent strength sodium chloride solution and then dried and concentrated. After chromatography (SiO2, ethyl acetate/n-heptane=1:1, the product of molecular weight 339.4 (C20H21NO4); MS (DCl+): 322 (M+H+−H2O); (ESI+):403 (M+Na++CH3CN), 362 (M+Na+) is obtained. By adding optically active 1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1,3,2]oxazaborole (S or R, 0.75 ml) at from 0° to −5° C. to the reaction mixture prior to the addition of 1-(2-oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione, by the same route, 3 is obtained in diastereomerically enriched form.

Identifiers

REACTION_CXSMILES
CB1N2CCCC2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.[O:22]=[C:23]1[N:27]([C:28](=[O:40])[CH2:29][CH2:30][CH2:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[CH:26]([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH2:25][O:24]1>>[OH:33][CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[CH2:31][CH2:30][CH2:29][C:28]([N:27]1[CH:26]([C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH2:25][O:24][C:23]1=[O:22])=[O:40]

Inputs

Step One
Name
Quantity
0.75 mL
Type
reactant
Smiles
CB1OC(C2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1OCC(N1C(CCCC(=O)C1=CC=CC=C1)=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the same route, 3 is obtained in diastereomerically enriched form

Outcomes

Product
Name
Type
Smiles
OC(CCCC(=O)N1C(OCC1C1=CC=CC=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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